molecular formula C15H10Br2N4OS B14088472 2,4-dibromo-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol

2,4-dibromo-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol

Cat. No.: B14088472
M. Wt: 454.1 g/mol
InChI Key: UUZDZFURHMZYQO-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol is a complex organic compound with a molecular formula of C16H12Br2N4O2S . This compound features a phenol group substituted with bromine atoms and a triazole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

2,4-Dibromo-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-dibromo-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol apart is its specific substitution pattern and the presence of both bromine atoms and a triazole ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C15H10Br2N4OS

Molecular Weight

454.1 g/mol

IUPAC Name

4-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10Br2N4OS/c16-11-6-10(13(22)12(17)7-11)8-18-21-14(19-20-15(21)23)9-4-2-1-3-5-9/h1-8,22H,(H,20,23)

InChI Key

UUZDZFURHMZYQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)Br)Br)O

Origin of Product

United States

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